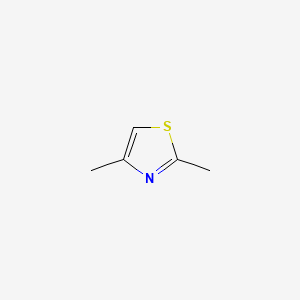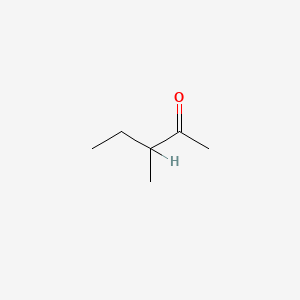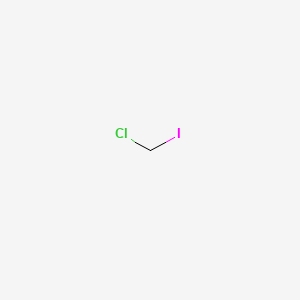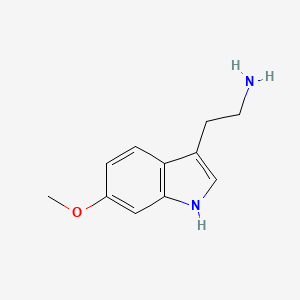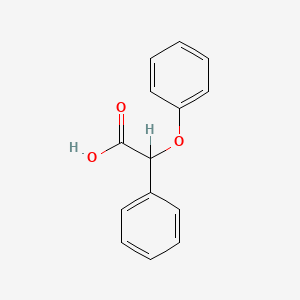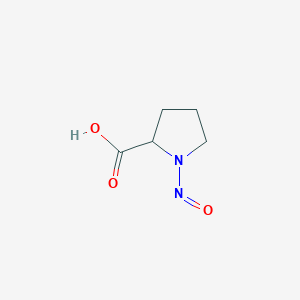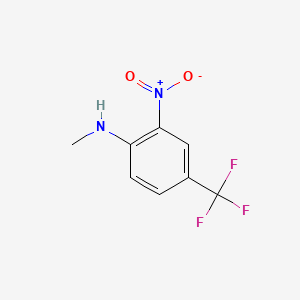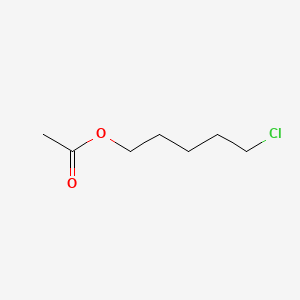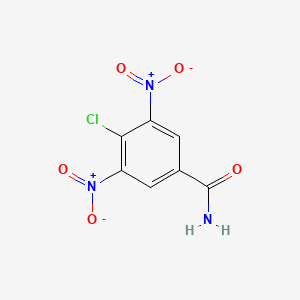
Dihydrochlorure de mésoporphyrine IX
Vue d'ensemble
Description
Mesoporphyrin IX dihydrochloride is a natural product and specialty chemical which displays antimicrobial properties . It exhibits photosensitizer properties and is used as a reactant in constructing efficient dye-sensitized solar cells . It is structurally similar to protoporphyrin IX, but is chemically more stable due to the lack of the highly chemically reactive vinyl groups .
The synthetic form of this compound is also known as 7,12-Diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid dihydrochloride .
Molecular Structure Analysis
The molecular formula of Mesoporphyrin IX dihydrochloride is C34H38N4O4 · 2HCl . Its average molecular weight is 639.612 Da and its monoisotopic mass is 638.242676 Da .Chemical Reactions Analysis
Mesoporphyrin IX dihydrochloride is used as a reactant in constructing efficient dye-sensitized solar cells . It has been shown to interact with other substances in the presence of light, leading to the formation of reactive oxygen species .Physical And Chemical Properties Analysis
Mesoporphyrin IX dihydrochloride is chemically more stable than protoporphyrin IX due to the lack of the highly chemically reactive vinyl groups . It is used as a reactant in constructing efficient dye-sensitized solar cells .Applications De Recherche Scientifique
Dihydrochlorure de mésoporphyrine IX : Analyse complète des applications de recherche scientifique
Cellules solaires sensibilisées par la teinture : Le this compound est utilisé comme réactif dans la construction de cellules solaires sensibilisées par la teinture efficaces, contribuant aux progrès des technologies d'énergie renouvelable .
Agent antimicrobien : Ce composé présente des propriétés antimicrobiennes, montrant à la fois des activités antibactériennes et antifongiques. Il s'est avéré particulièrement efficace contre S. aureus et C. albicans, comparativement à E. coli, ce qui pourrait conduire à de nouveaux traitements ou mesures préventives dans le domaine de la santé .
Photosensibilisateur en photothérapie dynamique : En tant que photosensibilisateur, le this compound est utilisé en photothérapie dynamique, un traitement qui utilise la lumière pour activer un médicament photosensibilisateur, qui aide ensuite à tuer les cellules cancéreuses, les bactéries ou autres agents pathogènes .
Colorant fluorescent : En raison de sa teinte rouge et de sa solubilité dans l'eau, le this compound sert de colorant fluorescent dans diverses applications de recherche scientifique, aidant à la visualisation et à l'analyse .
Chromophore : Il fonctionne comme un chromophore, une molécule qui absorbe certaines longueurs d'onde de la lumière et est utilisée dans des études impliquant l'absorption de la lumière et le transfert d'énergie .
Mécanisme D'action
Target of Action
Mesoporphyrin IX dihydrochloride is a synthetic porphyrin derivative . Porphyrins are a group of organic compounds, many of which play crucial roles in biochemical processes They are known to interact with various biological targets, including proteins and enzymes involved in cellular processes.
Mode of Action
It is known to be used as a reactant in constructing efficient dye-sensitized solar cells
Biochemical Pathways
Given its role in constructing dye-sensitized solar cells
Result of Action
Its role in constructing efficient dye-sensitized solar cells
Action Environment
Given its use in constructing dye-sensitized solar cells , factors such as light exposure could potentially influence its action.
Analyse Biochimique
Biochemical Properties
Mesoporphyrin IX dihydrochloride plays a significant role in biochemical reactions, particularly in the context of photodynamic therapy (PDT). It acts as a photosensitizer, requiring the simultaneous presence of light and molecular oxygen to produce reactive oxygen species (ROS). These ROS can cause photoinduced damage to cellular components, including DNA and membranes . Mesoporphyrin IX dihydrochloride interacts with various biomolecules, including enzymes and proteins. For instance, it has been shown to bind selectively to G-quadruplex structures in human telomeric DNA, stabilizing these structures and potentially influencing gene expression .
Cellular Effects
Mesoporphyrin IX dihydrochloride exerts several effects on different cell types and cellular processes. In the context of PDT, it induces cell death by generating ROS upon light activation. This process can lead to the destruction of cellular membranes and other critical components . Additionally, mesoporphyrin IX dihydrochloride has been shown to influence cell signaling pathways and gene expression by stabilizing G-quadruplex structures in DNA . This stabilization can affect the transcription of genes associated with these structures, potentially altering cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of mesoporphyrin IX dihydrochloride involves its role as a photosensitizer in PDT. Upon exposure to specific wavelengths of light, mesoporphyrin IX dihydrochloride transitions to an excited state. In this state, it can transfer energy to molecular oxygen, generating singlet oxygen and other ROS . These ROS can then interact with various cellular components, causing oxidative damage. Additionally, mesoporphyrin IX dihydrochloride binds to G-quadruplex structures in DNA, stabilizing these structures and potentially influencing gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of mesoporphyrin IX dihydrochloride can change over time. The stability and degradation of the compound are critical factors influencing its long-term effects on cellular function. Studies have shown that mesoporphyrin IX dihydrochloride can maintain its photosensitizing properties over extended periods, making it suitable for long-term experiments . The degradation of the compound can lead to a decrease in its efficacy, necessitating careful storage and handling.
Dosage Effects in Animal Models
The effects of mesoporphyrin IX dihydrochloride vary with different dosages in animal models. At lower doses, the compound can effectively induce photodynamic effects without causing significant toxicity. At higher doses, mesoporphyrin IX dihydrochloride can exhibit toxic effects, including oxidative damage to tissues and organs . It is essential to determine the optimal dosage to balance efficacy and safety in experimental settings.
Metabolic Pathways
Mesoporphyrin IX dihydrochloride is involved in various metabolic pathways, particularly those related to heme biosynthesis and degradation. It can interact with enzymes and cofactors involved in these pathways, influencing metabolic flux and metabolite levels . The compound’s role in stabilizing G-quadruplex structures in DNA can also affect the expression of genes involved in metabolic processes .
Transport and Distribution
Within cells and tissues, mesoporphyrin IX dihydrochloride is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments . The distribution of mesoporphyrin IX dihydrochloride is crucial for its efficacy as a photosensitizer, as it needs to reach target cells and tissues to exert its effects.
Subcellular Localization
Mesoporphyrin IX dihydrochloride exhibits specific subcellular localization patterns, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in PDT, as it needs to be in proximity to cellular components to generate ROS and induce photodynamic effects.
Propriétés
IUPAC Name |
3-[18-(2-carboxyethyl)-8,13-diethyl-3,7,12,17-tetramethyl-22,23-dihydroporphyrin-2-yl]propanoic acid;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H38N4O4.2ClH/c1-7-21-17(3)25-13-26-19(5)23(9-11-33(39)40)31(37-26)16-32-24(10-12-34(41)42)20(6)28(38-32)15-30-22(8-2)18(4)27(36-30)14-29(21)35-25;;/h13-16,35-36H,7-12H2,1-6H3,(H,39,40)(H,41,42);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YUIUEEROGVTICN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C2=CC3=C(C(=C(N3)C=C4C(=C(C(=N4)C=C5C(=C(C(=N5)C=C1N2)C)CCC(=O)O)CCC(=O)O)C)C)CC)C.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H40Cl2N4O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
493-90-3 (Parent) | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
639.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68938-72-7 | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068938727 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 21H,23H-Porphine-2,18-dipropanoic acid, 7,12-diethyl-3,8,13,17-tetramethyl-, hydrochloride (1:2) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 7,12-diethyl-3,8,13,17-tetramethyl-21H,23H-porphine-2,18-dipropionic acid dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.066.472 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does Mesoporphyrin IX dihydrochloride interact with biological membranes and what are the downstream effects?
A: Mesoporphyrin IX dihydrochloride (MPCl) exhibits binding affinity to lipid bilayers, with the binding strength being influenced by the presence of esterified groups. [] Specifically, MPCl demonstrates a preference for a binding site located along the outer part of the hydrocarbon chains within the lipid bilayer, partially inserted between the lipid head groups. This binding location differs from its esterified counterpart, Mesoporphyrin IX dimethyl ester (MPE). [] While the specific downstream effects aren't fully elucidated in the provided research, the interaction with lipid membranes suggests a potential role in modulating membrane properties and potentially influencing processes that occur within the membrane environment.
Q2: How does the structure of Mesoporphyrin IX dihydrochloride affect its translation inhibitory properties?
A: Research suggests that the presence of a G-quadruplex structure within the 5’ untranslated region (5’ UTR) of mRNA transcripts plays a crucial role in the translation inhibitory effects exhibited by Mesoporphyrin IX dihydrochloride. [] This inhibition appears to stem from the G-quadruplex structure hindering the initiation phase of translation, likely by interfering with ribosomal subunit binding or their movement along the mRNA. [] Furthermore, the inhibitory effect can be modulated by RNA-binding proteins, highlighting the complexity of this interaction. []
Q3: Can you explain the applications of radiolabeled Mesoporphyrin IX dihydrochloride?
A: [119mSn]-Mesoporphyrin IX dichloride, a radiolabeled form of the compound, has been synthesized for use in drug metabolism and disposition studies. [] This radiolabeled version allows researchers to track the compound's absorption, distribution, metabolism, and excretion within an organism, offering valuable insights into its pharmacokinetic profile.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



